Product packaging for Oxalic acid--N-methylmethanamine (1/1)(Cat. No.:CAS No. 10532-45-3)

Oxalic acid--N-methylmethanamine (1/1)

Cat. No.: B14738064
CAS No.: 10532-45-3
M. Wt: 135.12 g/mol
InChI Key: QPLQMMSGMAAEIG-UHFFFAOYSA-N
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Description

Contextualization within Amine-Carboxylic Acid Salt Systems

Amine-carboxylic acid salt systems are a class of organic salts formed through the transfer of a proton from the acidic carboxyl group (-COOH) of a carboxylic acid to the basic nitrogen atom of an amine. libretexts.orggoogle.com This acid-base reaction results in the formation of a substituted ammonium (B1175870) cation and a carboxylate anion, which are held together by electrostatic forces and an extensive network of hydrogen bonds. acs.org

These salt systems are fundamental in organic chemistry and are utilized in various applications, including the synthesis of amides, where heating an ammonium carboxylate salt above 100°C drives off water to form the amide bond. libretexts.org The predictability of the interactions between the ammonium and carboxylate groups makes these systems prime candidates for building complex, ordered structures. acs.org

Significance in Fundamental Supramolecular Chemistry and Crystal Engineering

The study of Oxalic acid--N-methylmethanamine (1/1) is particularly valuable in the fields of supramolecular chemistry and crystal engineering, which focus on designing and synthesizing novel solid-state structures with desired properties. researchgate.net Carboxylic acids and their amine salts are of great interest because they readily form hydrogen-bonding networks, leading to a wide variety of supramolecular topologies. iucr.org

In the crystalline state, the components of these salts self-assemble into highly ordered arrangements. For instance, the crystal structure of a related salt, dimethylammonium hydrogen oxalate (B1200264) hemi(oxalic acid), reveals that the dimethylammonium cations (Me₂NH₂⁺) and hydrogenoxalate anions (HC₂O₄⁻) are linked by bifurcated N—H⋯(O,O) hydrogen bonds. researchgate.net The hydrogenoxalate anions further organize into infinite chains through O—H⋯O hydrogen bonds. researchgate.net These chains are then connected by oxalic acid molecules, creating a two-dimensional bilayer-like arrangement. researchgate.netiucr.org This precise and predictable self-assembly, governed by non-covalent interactions, is a core principle of crystal engineering.

Table 1: Crystallographic Data for Dimethylammonium Hydrogen Oxalate Hemi(oxalic Acid)
ParameterValue
Chemical FormulaC₂H₈N⁺·C₂HO₄⁻·0.5C₂H₂O₄
Molecular Weight180.14
Crystal SystemTriclinic
Space GroupP-1
a (Å)5.6519 (3)
b (Å)7.5809 (4)
c (Å)10.3100 (6)
α (°)75.467 (2)
β (°)88.120 (2)
γ (°)69.487 (2)
Volume (ų)399.76 (4)
Temperature (K)100

Data sourced from Diallo et al. (2015). iucr.org

Relevance in Atmospheric Chemistry and Environmental Science Research

Oxalic acid and dimethylamine (B145610) are recognized as the most common organic acid and organic base, respectively, in the Earth's atmosphere. researchgate.net They are considered significant precursor species in the process of atmospheric new particle formation (NPF). researchgate.net NPF is a key source of atmospheric aerosols, which can act as cloud condensation nuclei (CCN) and influence the Earth's climate system and air quality. researchgate.net

Research has shown that molecular complexes containing amines and dicarboxylic acids may play an important role in atmospheric nucleation. researchgate.netscispace.com Theoretical studies on clusters of oxalic acid and dimethylamine, with and without water molecules—(C₂H₂O₄)ₘ(CH₃NHCH₃)(H₂O)ₙ—reveal that these components can form stable complexes. rsc.org The formation of these clusters is energetically favorable and can enhance the rate of new particle formation. scispace.comnih.gov

Key findings from these studies include:

Proton Transfer: Hydration (the presence of water molecules) promotes the transfer of a proton from oxalic acid to dimethylamine in clusters with one oxalic acid molecule. researchgate.net However, in clusters with two oxalic acid molecules, proton transfer can occur even without hydration. researchgate.net

Hydration Effects: Under atmospheric conditions, clusters with a single oxalic acid and dimethylamine molecule are most likely to be hydrated with three water molecules. researchgate.net In contrast, clusters containing two oxalic acid molecules are dominated by their unhydrated forms, regardless of humidity levels. researchgate.net

Stability and Evaporation: For clusters with one oxalic acid molecule, the evaporation of dimethylamine is preferred over oxalic acid. researchgate.net The reverse is true for clusters containing two oxalic acid molecules, indicating their enhanced stability. researchgate.net

These molecular-level interactions are crucial for understanding how aerosols are formed and grow in the atmosphere, a process with significant environmental implications. nih.gov

Overview of Advanced Research Methodologies for Characterization and Investigation

A variety of advanced research methods are employed to investigate the structure and behavior of Oxalic acid--N-methylmethanamine (1/1) and related complexes.

X-ray Crystallography: This is the primary method for determining the precise three-dimensional atomic structure of crystalline solids. wikipedia.org Single-crystal X-ray diffraction allows researchers to measure the angles and intensities of diffracted X-rays, which are used to produce a detailed model of the electron density and atomic positions within the crystal. wikipedia.org This technique has been essential for revealing the intricate hydrogen-bonding networks and supramolecular architectures in dimethylammonium oxalate salts. researchgate.netiucr.org

Spectroscopic Techniques:

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups and study bonding within a molecule. In amine salts, the formation of the ammonium ion (NH⁺) results in a characteristic broad and intense N-H stretching absorption band in the spectrum, typically between 2800 and 2000 cm⁻¹. spectroscopyonline.com For secondary amine salts like dimethylammonium oxalate, a single N-H stretching band is expected around 3350 cm⁻¹. pressbooks.pub

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to characterize amine salts, although the signals for N-H protons can be broad and difficult to interpret. pressbooks.pub A common technique is to add deuterium oxide (D₂O) to the sample, which causes the N-H proton signal to disappear due to chemical exchange, confirming its identity. pressbooks.pub

Computational Chemistry: Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for studying the interactions between oxalic acid and dimethylamine. researchgate.netrsc.org Methods like M06-2X are used to investigate the most stable geometric structures, thermodynamics, and binding energies of molecular clusters. rsc.org These theoretical studies provide insights that are difficult to obtain through experiments alone, such as the precise mechanism of proton transfer and the atmospheric relevance of different cluster formations. rsc.org

Table 2: Calculated Gibbs Free Energies for (H₂C₂O₄)(CH₃NH₂)ₙ Clusters
Cluster (n=number of methylamine (B109427) molecules)Gibbs Free Energy (kcal mol⁻¹)
(H₂C₂O₄)(CH₃NH₂)₁-7.52
(H₂C₂O₄)(CH₃NH₂)₂-7.10 to -6.92
(H₂C₂O₄)(CH₃NH₂)₃-7.97 to -3.28
(H₂C₂O₄)(CH₃NH₂)₄-8.58 to -1.33

Note: Data is for the related methylamine system, illustrating the favorable thermodynamics of amine-oxalic acid association. Sourced from a study on oxalic acid and methylamine. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H9NO4 B14738064 Oxalic acid--N-methylmethanamine (1/1) CAS No. 10532-45-3

Properties

CAS No.

10532-45-3

Molecular Formula

C4H9NO4

Molecular Weight

135.12 g/mol

IUPAC Name

N-methylmethanamine;oxalic acid

InChI

InChI=1S/C2H7N.C2H2O4/c1-3-2;3-1(4)2(5)6/h3H,1-2H3;(H,3,4)(H,5,6)

InChI Key

QPLQMMSGMAAEIG-UHFFFAOYSA-N

Canonical SMILES

CNC.C(=O)(C(=O)O)O

Origin of Product

United States

Synthetic Methodologies and Complex Formation Mechanisms

Rational Design and Directed Synthesis of Oxalic Acid--N-methylmethanamine (1/1)

The rational design for the synthesis of dimethylammonium oxalate (B1200264) is predicated on the acidic nature of oxalic acid and the basicity of N-methylmethanamine. Oxalic acid, a dicarboxylic acid, can donate two protons, while N-methylmethanamine, a secondary amine, acts as a proton acceptor. The formation of a 1:1 salt involves the transfer of one proton from an oxalic acid molecule to a molecule of N-methylmethanamine.

Solvent-based crystallization is a primary method for isolating and purifying Oxalic acid--N-methylmethanamine (1/1). The choice of solvent is critical as it influences the solubility of the reactants and the resulting salt, thereby affecting the yield and quality of the crystals.

Experimental evidence suggests that alcohols, such as methanol (B129727) and ethanol, are effective solvents for the synthesis and crystallization of related dimethylammonium oxalate salts. iucr.orgnih.gov The general procedure involves dissolving oxalic acid and N-methylmethanamine in the chosen solvent, followed by slow evaporation or cooling to induce crystallization. For instance, colorless crystals of a related salt, dimethylammonium hydrogen oxalate hemi(oxalic acid), were successfully obtained by reacting oxalic acid and dimethylamine (B145610) in either methanol or ethanol, followed by slow evaporation of the solvent over a week. iucr.orgnih.gov

The selection of the solvent system can be further refined to optimize crystal growth and purity. The table below summarizes typical solvents and conditions that can be adapted for the crystallization of the 1:1 salt.

Solvent SystemTemperatureMethodExpected Outcome
MethanolRoom TemperatureSlow EvaporationFormation of well-defined crystals
EthanolRoom TemperatureSlow EvaporationSuitable for obtaining crystalline product
WaterCooledCooling CrystallizationMay be effective due to temperature-dependent solubility

This table presents generalized conditions based on the synthesis of similar compounds and may require optimization for the specific 1:1 salt.

The stoichiometry of the final product is highly dependent on the initial molar ratio of the reactants. To achieve the 1:1 salt, a stoichiometric ratio of one mole of oxalic acid to one mole of N-methylmethanamine is theoretically required. However, in practice, slight excesses of one reactant may be used to drive the reaction to completion.

Interestingly, studies on a closely related compound, dimethylammonium hydrogen oxalate hemi(oxalic acid), revealed that the stoichiometry of the crystalline product is not always a direct reflection of the initial reactant ratios. iucr.orgnih.gov For example, crystals of this more complex salt were isolated from a reaction mixture with a 1:2 molar ratio of dimethylamine to oxalic acid in methanol. nih.gov This highlights that the crystallization process itself can favor the formation of specific stoichiometric arrangements.

Key reaction parameters that can be adjusted to control the product stoichiometry include:

Molar Ratio of Reactants: While a 1:1 ratio is the logical starting point, empirical optimization may be necessary.

Concentration: The concentration of the reactants in the solvent can influence the nucleation and growth of different crystalline forms.

Temperature: Temperature affects both the reaction rate and the solubility of the salt, thereby influencing the crystallization outcome.

pH of the Solution: The pH can play a role in the protonation state of both the acid and the amine, which is fundamental to salt formation.

Mechanistic Insights into Carboxylate Ammonium (B1175870) Salt Formation

The formation of the Oxalic acid--N-methylmethanamine (1/1) salt is a dynamic process involving proton transfer, which is significantly influenced by the surrounding solvent molecules.

At the molecular level, the formation of the salt involves the transfer of a proton (H⁺) from one of the carboxylic acid groups of oxalic acid to the nitrogen atom of N-methylmethanamine. This creates the dimethylammonium cation ((CH₃)₂NH₂⁺) and the hydrogen oxalate anion (HC₂O₄⁻).

Computational studies on the interaction between oxalic acid and dimethylamine have provided valuable insights into this process. researchgate.netrsc.org These studies show that even in the absence of a solvent, proton transfer can occur, but the presence of water molecules significantly promotes it. researchgate.netrsc.org The transfer is facilitated by the formation of hydrogen bonds between the acid, the amine, and surrounding water molecules. The O-H bond in oxalic acid elongates as it interacts with the nitrogen of dimethylamine, eventually leading to the complete transfer of the proton. researchgate.net

Solvation, particularly hydration (solvation by water), plays a crucial role in stabilizing the ionic species formed after proton transfer. Water molecules can form hydrogen bonds with both the newly formed dimethylammonium cation and the oxalate anion, effectively shielding their charges and preventing them from reverting to the neutral acid and amine.

Theoretical investigations have demonstrated that hydration significantly promotes the proton transfer from oxalic acid to dimethylamine. researchgate.netrsc.org The presence of even a few water molecules can create a "proton wire" or a hydrogen-bonded network that lowers the energy barrier for the proton to move from the acid to the amine. These studies indicate that in clusters containing one oxalic acid molecule and one dimethylamine molecule, the presence of water is crucial for the proton transfer to be thermodynamically favorable. researchgate.netrsc.org

The stabilizing effect of hydration on the resulting ions is a key factor in the successful formation and crystallization of the salt from aqueous or mixed-aqueous solutions.

The reaction between a carboxylic acid and an amine can potentially lead to two different products: a salt, through an acid-base reaction, or an amide, through a condensation reaction with the elimination of water. The formation of the salt is typically a rapid and reversible acid-base reaction that occurs at room temperature. In contrast, the formation of an amide from a carboxylic acid and an amine generally requires more forcing conditions, such as high temperatures, to drive off the water and shift the equilibrium towards the amide product. libretexts.org

For the reaction between oxalic acid and N-methylmethanamine, the formation of the dimethylammonium oxalate salt is the favored process under standard conditions. The direct formation of an oxamide (B166460) from this reaction would necessitate the removal of water, often at elevated temperatures. The initial and rapid acid-base reaction to form the salt is a key intermediate step if one were to attempt to synthesize the amide by heating the salt. libretexts.org

Investigation of Catalytic Interventions in Amine-Carboxylic Acid Reactions

The interaction between amines and carboxylic acids can lead to different products, primarily governed by the reaction conditions and the nature of the reactants. The formation of the specific compound Oxalic acid--N-methylmethanamine (1/1) involves the reaction of a dicarboxylic acid (oxalic acid) with a secondary amine (N-methylmethanamine, also known as dimethylamine). This reaction is fundamentally an acid-base neutralization, resulting in the formation of a salt. Such salt formation reactions are typically rapid, exothermic, and proceed spontaneously upon mixing the components, and as such, are not generally subject to catalytic intervention. The primary focus of catalytic research in the broader field of amine-carboxylic acid reactions is on facilitating more complex transformations, such as amidation, which requires overcoming a significant activation energy barrier.

While the direct catalytic formation of the Oxalic acid--N-methylmethanamine (1/1) salt is not a focus of scientific literature, extensive research has been conducted on catalytic interventions in the reactions of dicarboxylic acids and amines to form diamides. This process involves the formation of two amide bonds through the elimination of two molecules of water, a transformation that necessitates catalytic activation to proceed efficiently.

The key challenge in the direct condensation of carboxylic acids and amines is the initial, non-catalytic formation of poorly reactive ammonium carboxylate salts. mdpi.comdur.ac.uk Catalysts are therefore employed to activate the carboxylic acid, facilitating nucleophilic attack by the amine and promoting the dehydration necessary for amide bond formation. A variety of catalysts, including Lewis acids, Brønsted acids, and organocatalysts, have been investigated for this purpose.

Lewis Acid Catalysis in Diamide (B1670390) Synthesis

Lewis acid catalysts are prominent in the synthesis of diamides from dicarboxylic acids. These catalysts function by coordinating to the carbonyl oxygen of the carboxylic acid, which increases the electrophilicity of the carbonyl carbon and makes it more susceptible to attack by the amine. A significant challenge for these catalysts is their potential inhibition by basic molecules present in the reaction, such as the amine reactant and the water byproduct. nih.gov Consequently, research has focused on developing water- and base-tolerant Lewis acid catalysts.

One notable example is Niobium(V) oxide (Nb₂O₅), a heterogeneous Lewis acid catalyst that has demonstrated high activity and reusability in the direct synthesis of diamides. nih.gov Studies have shown that Nb₂O₅ is effective for a range of dicarboxylic acids and amines, outperforming other metal oxides like TiO₂, Al₂O₃, and SnO₂. Its tolerance to water and basic conditions is a key advantage, preventing the catalyst deactivation that can plague other Lewis acid systems. nih.govresearchgate.net

The table below summarizes the catalytic activity of various metal oxides in the synthesis of a diamide from a dicarboxylic acid and an amine.

Zirconium-based catalysts, such as Zirconium(IV) chloride (ZrCl₄) and zirconocene (B1252598) triflate (Zr(Cp)₂(OTf)₂·THF), have also been identified as effective homogeneous catalysts for direct amidation. nih.gov These catalysts activate the C-O bond of the carboxylic acid, facilitating the reaction even without the need for water scavenging techniques, which are often required for other catalytic systems. nih.gov

Boron-Based Catalysis

Boron-derived catalysts, particularly boronic acids, are widely used for direct amidation reactions. mdpi.comacs.org The general mechanism involves the reaction of the boronic acid with the carboxylic acid to form an acyloxyboron intermediate. This intermediate is more electrophilic than the original carboxylic acid, allowing for the amine to attack the carbonyl group. The reaction typically requires the removal of water, often through azeotropic distillation, to drive the equilibrium towards amide formation. acs.org

Research has also explored diboronic acid anhydrides, which have shown effectiveness in the amidation of hydroxy acids with a range of amines. mdpi.com These catalytic systems highlight the versatility of boron compounds in overcoming the activation barrier for amide synthesis.

Organocatalysis

In addition to metal- and boron-based systems, certain organocatalysts have been developed for amidation. For instance, tropone (B1200060) in the presence of oxalyl chloride can activate carboxylic acids towards amidation. mdpi.com The tropone system generates a reactive intermediate that can directly react with the amine to form the amide.

The table below provides an overview of different catalytic systems used in the amidation of carboxylic acids.

Advanced Structural Elucidation of Oxalic Acid N Methylmethanamine 1/1

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction provides a definitive method for determining the three-dimensional atomic arrangement within a crystalline solid. For the title compound, this technique has enabled a precise elucidation of its crystal structure.

Determination of Crystal System, Space Group, and Unit Cell Parameters

The salt crystallizes in the triclinic system, which is characterized by three unequal axes and three unequal angles. iucr.org The specific space group was determined to be Pī, a centrosymmetric space group. iucr.org The unit cell parameters, which define the dimensions and shape of the unit cell, were precisely measured at a temperature of 100 K. iucr.org These parameters are crucial for understanding the packing of molecules within the crystal.

ParameterValue
Crystal SystemTriclinic
Space Group
a (Å)5.6519 (3)
b (Å)7.5809 (4)
c (Å)10.3100 (6)
α (°)75.467 (2)
β (°)88.120 (2)
γ (°)69.487 (2)
Volume (ų)399.76 (4)

Asymmetric Unit Composition: Cation, Anion, and Neutral Oxalic Acid Moieties

The asymmetric unit of a crystal is the smallest part of the unit cell from which the entire cell can be generated by symmetry operations. In this structure, the asymmetric unit is notably complex, comprising three distinct chemical entities. nih.govresearchgate.netnih.gov It contains one dimethylammonium cation (Me₂NH₂⁺), which is the protonated form of N-methylmethanamine. nih.govresearchgate.netnih.gov It also includes one hydrogenoxalate anion (HC₂O₄⁻), where one of the carboxylic acid groups of oxalic acid is deprotonated. nih.govresearchgate.netnih.gov Finally, the asymmetric unit contains half of a neutral oxalic acid molecule (H₂C₂O₄). nih.govresearchgate.netnih.gov This neutral molecule is situated about an inversion center, meaning the other half is generated by symmetry. nih.govresearchgate.netnih.gov

Conformational Analysis of Constituent Molecules within the Crystal Lattice

The conformation of the constituent ions and the neutral molecule is dictated by an extensive network of hydrogen bonds. nih.gov The dimethylammonium cation acts as a hydrogen-bond donor, interacting with both the hydrogenoxalate anion and the neutral oxalic acid molecule. nih.gov Specifically, the cation forms bifurcated N—H⋯(O,O) hydrogen bonds with the hydrogenoxalate anion. nih.govresearchgate.netnih.gov The hydrogenoxalate anions themselves are organized into infinite chains through O—H⋯O hydrogen bonds, propagating along the a-axis direction. nih.govresearchgate.netnih.gov The neutral oxalic acid molecules then act as connectors between these chains, with both their carbonyl and hydroxyl groups participating in hydrogen bonding. nih.govresearchgate.net This intricate arrangement results in a two-dimensional bilayer-like structure parallel to the (010) plane. nih.govresearchgate.netnih.gov

Precision Analysis of Molecular Geometry and Bonding

The high-resolution data from the X-ray diffraction analysis allows for a detailed examination of the geometric parameters of the ions and molecule within the crystal.

Interatomic Bond Lengths and Bond Angles within the Salt Components

The bond lengths and angles within the dimethylammonium cation and the oxalate (B1200264) species are consistent with those observed in similar structures. In the dimethylammonium cation, the N–C bond lengths are nearly identical at 1.4822 (12) Å and 1.4842 (12) Å. nih.gov The geometry around the nitrogen atom is tetrahedral, as expected for an sp³-hybridized center. The hydrogenoxalate anion and the neutral oxalic acid molecule exhibit characteristic C-C and C-O bond lengths, which differ slightly depending on the protonation state and involvement in hydrogen bonding.

BondLength (Å)
N1—C41.4822 (12)
N1—C51.4842 (12)
Donor—H···AcceptorD···A Distance (Å)
O3—H3···O12.564 (1)
O5—H5···O22.565 (1)
N1—H1A···O12.854 (1)
N1—H1A···O42.964 (1)
N1—H1B···O62.846 (1)

Polymorphism and Solid-State Phase Behavior of Related Oxalic Acid Amine Salts

The solid-state structures of amine salts of oxalic acid are dictated by a network of hydrogen bonds and other non-covalent interactions, which can give rise to polymorphism—the ability of a substance to exist in two or more crystalline forms that have different arrangements and/or conformations of the molecules in the crystal lattice. While specific studies on the polymorphic behavior of Oxalic acid--N-methylmethanamine (1/1) are not extensively documented in the literature, the investigation of closely related dimethylammonium oxalate salts provides significant insight into the structural diversity and phase behavior of this class of compounds.

Research into the crystal structure of dimethylammonium hydrogen oxalate has revealed complex supramolecular assemblies. For instance, single crystal X-ray diffraction studies have identified a salt with the formula Me₂NH₂⁺·HC₂O₄⁻·0.5H₂C₂O₄. researchgate.netnih.gov In this structure, the asymmetric unit is comprised of a dimethylammonium cation, a hydrogenoxalate anion, and half a molecule of oxalic acid situated about an inversion center. researchgate.netnih.gov The components interact through a robust network of hydrogen bonds. researchgate.net

The hydrogenoxalate anions (HC₂O₄⁻) are organized into infinite chains via O—H⋯O hydrogen bonds. iucr.org These chains are then interconnected by oxalic acid molecules, which act as linkers. researchgate.netiucr.org The dimethylammonium cations (Me₂NH₂⁺) are in close proximity to the hydrogenoxalate anions, forming bifurcated N—H⋯(O,O) hydrogen bonds. researchgate.netnih.gov This intricate network of interactions results in a two-dimensional bilayer-like arrangement. nih.goviucr.org The presence of co-crystallized oxalic acid molecules significantly influences the supramolecular architecture, highlighting a common feature in the solid-state chemistry of amine oxalates where the stoichiometry of the components can lead to different crystalline forms. iucr.orgnih.gov

The formation of such co-crystals, where neutral oxalic acid is included in the lattice, is a recurring theme in the solid-state chemistry of amine-oxalate systems. nih.gov The crystal structure of (ferrocenylmethyl)dimethylammonium hydrogen oxalate, for example, features hydrogen oxalate anions connected through strong O—H⋯O hydrogen bonds, forming linear chains. nih.gov The cations are then linked to these anionic chains. nih.gov It is noted that in many reported structures, the hydrogen oxalate anion co-crystallizes with either neutral oxalic acid and/or water molecules. nih.gov

The propensity for forming various hydrogen-bonding networks suggests that oxalic acid amine salts can be susceptible to polymorphism, where different packing arrangements or stoichiometries can be achieved under varying crystallization conditions. The specific polymorph obtained can be influenced by factors such as solvent, temperature, and the presence of impurities.

Detailed crystallographic data for a related dimethylammonium hydrogen oxalate hemi(oxalic acid) salt provides a concrete example of the solid-state structure.

Interactive Table 1: Crystal Data and Structure Refinement for Dimethylammonium Hydrogen Oxalate Hemi(oxalic acid)

ParameterValue
Chemical formulaC₂H₈N⁺·C₂HO₄⁻·0.5C₂H₂O₄ iucr.org
Formula weight180.14 iucr.org
Crystal systemTriclinic iucr.org
Space groupiucr.org
a (Å)5.6519 (3) iucr.org
b (Å)7.5809 (4) iucr.org
c (Å)10.3100 (6) iucr.org
α (°)75.467 (2) iucr.org
β (°)88.120 (2) iucr.org
γ (°)69.487 (2) iucr.org
Volume (ų)399.76 (4) iucr.org
Z2 iucr.org
Temperature (K)100 iucr.org

Interactive Table 2: Hydrogen-bond Geometry (Å, °) for Dimethylammonium Hydrogen Oxalate Hemi(oxalic acid)

D—H···Ad(D—H)d(H···A)d(D···A)∠(DHA)
O5—H5···O2ⁱ0.841.732.565 (1) researchgate.net170
N1—H1A···O1ⁱⁱ0.912.082.854 (1) researchgate.net143
N1—H1A···O4ⁱⁱ0.912.232.964 (1) researchgate.net137
N1—H1B···O60.912.052.846 (1) researchgate.net146
C5—H5C···O4ⁱⁱⁱ0.982.563.473 (1)155

Symmetry codes: (i) -x+1, -y+1, -z+1; (ii) x, y, z; (iii) x-1, y, z. Data sourced from Diallo et al. (2015). researchgate.net

The study of these related compounds underscores the complexity of the solid-state behavior of oxalic acid amine salts. The potential for polymorphism is inherent in the ability of the oxalate and amine components to form diverse and robust hydrogen-bonding networks, often incorporating additional molecules of the acid or solvent.

Intermolecular Interactions and Supramolecular Assembly

Comprehensive Characterization of Hydrogen Bonding Networks

The dimethylammonium cation (Me₂NH₂⁺) acts as a hydrogen bond donor, forming multiple N-H⋯O interactions with oxygen acceptors from both the hydrogen oxalate (B1200264) anion and the neutral oxalic acid molecule. nih.gov One of the ammonium (B1175870) hydrogens engages in a bifurcated bond with two oxygen atoms of a hydrogen oxalate anion, while the other hydrogen forms a bond with a carbonyl oxygen of the neutral oxalic acid molecule. nih.govresearchgate.net These interactions are crucial for linking the different components of the crystal structure together. nih.gov

Below is a table detailing the geometries of the principal N-H⋯O hydrogen bonds identified in the crystal structure.

Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)D-H···A (°)
N1-H1A···O10.912.082.854(1)143
N1-H1A···O40.912.232.964(1)137
N1-H1B···O60.912.052.846(1)146
Data sourced from Diallo et al. (2015). researchgate.net

Strong O-H⋯O hydrogen bonds are fundamental to the formation of the primary supramolecular motifs. The hydrogen oxalate anions (HC₂O₄⁻) are linked head-to-tail by O-H⋯O bonds, forming infinite one-dimensional chains that propagate along the a-axis of the crystal. nih.goviucr.org Additionally, the neutral oxalic acid molecule, acting as a bridge, forms O-H⋯O hydrogen bonds with the hydrogen oxalate anions, connecting these chains. nih.govresearchgate.net

The geometric parameters for these key O-H⋯O interactions are provided in the table below.

Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)D-H···A (°)
O3-H3···O10.841.732.564(1)174
O5-H5···O20.841.732.565(1)170
Data sourced from Diallo et al. (2015). researchgate.net

A notable feature of the hydrogen bonding network is the presence of a bifurcated N-H⋯(O,O) interaction. nih.goviucr.orgresearchgate.net In this motif, a single hydrogen atom (H1A) from the dimethylammonium cation simultaneously interacts with two different oxygen atoms (O1 and O4) of the same hydrogen oxalate anion. nih.govresearchgate.net This type of multi-center interaction is a significant feature that contributes to the close association between the cation and anion within the crystal lattice. nih.gov

Elucidation of Supramolecular Architectures

The combined effect of the various hydrogen bonds results in a well-defined and extended supramolecular structure. The crystal is not composed of discrete units but rather of interconnected polymeric assemblies. nih.gov

The most prominent supramolecular feature is the formation of infinite polymeric chains of hydrogen oxalate anions linked by O-H⋯O hydrogen bonds. nih.goviucr.orgresearchgate.net These chains are further interconnected by the neutral oxalic acid molecules and the dimethylammonium cations. The oxalic acid molecules act as linkers between four distinct polymeric chains through both N-H⋯O and O-H⋯O bonds. nih.gov This extensive network of interactions leads to the formation of a two-dimensional bilayer-like arrangement that lies parallel to the (010) crystallographic plane. nih.goviucr.org

Development of Two-Dimensional Bilayer-Like and Layered Structuresnih.govresearchgate.net

The crystal structure of the dimethylammonium oxalate system is characterized by a highly organized, two-dimensional (2D) bilayer-like arrangement. nih.gov This supramolecular assembly is formed through a network of intermolecular hydrogen bonds that link the constituent ions—the dimethylammonium cation (Me₂NH₂⁺) and the hydrogenoxalate anion (HC₂O₄⁻)—along with neutral oxalic acid molecules that can co-crystallize. nih.govresearchgate.net

Interplay of Ring Motifs and Self-Assembly Propagation Directionsresearchgate.netiucr.org

The directionality of the self-assembly is dictated by specific, repeating patterns of hydrogen bonds, which can be described using graph-set notation to identify ring motifs. The primary interaction involves the hydrogenoxalate anions, which are organized into infinite chains via strong O—H⋯O hydrogen bonds, propagating along the a-axis direction. researchgate.netiucr.org

The dimethylammonium cations are linked to these anionic chains through bifurcated N—H⋯(O,O) hydrogen bonds. researchgate.netiucr.org This interaction, where a single N-H group donates hydrogen bonds to two oxygen acceptors on the same oxalate anion, is a key feature that establishes the connectivity between the organic cation and the oxalate chain. The combination of these interactions leads to the formation of characteristic ring motifs within the hydrogen-bonding network. While the specific ring motifs are not explicitly named in all literature, the geometric data allows for their identification, and it is this interplay of chain formation and inter-chain linking that expands the structure into the second dimension.

Table 1: Hydrogen-Bond Geometry for Dimethylammonium Hydrogen Oxalate Hemi(oxalic acid)

Click to view data
D—H···AD—H (Å)H···A (Å)D···A (Å)D—H···A (°)
O3—H3···O10.841.732.564 (1)174
O5—H5···O20.841.732.565 (1)170
N1—H1A···O10.912.082.854 (1)143
N1—H1A···O40.912.232.964 (1)137
N1—H1B···O60.912.052.846 (1)148

Source: Adapted from IUCr Journals. iucr.org D = donor atom; A = acceptor atom.

Contributions of Other Non-Covalent Interactions to Solid-State Packing

The chemical structure of Oxalic acid--N-methylmethanamine (1/1) consists of the dimethylammonium cation and the oxalate anion. Neither of these ions contains an aromatic ring. Consequently, π-π stacking interactions, which are common in aromatic compounds, are not observed in the crystal structure of this salt. nih.govmdpi.com

The chemical energy associated with non-covalent interactions is typically in the range of 1–5 kcal/mol. wikipedia.org London dispersion forces, arising from temporary fluctuations in electron density, are also present and contribute to the total lattice energy, as they do in all molecular crystals. pressbooks.pub Although the specific energetic contributions of each weak force in this particular crystal have not been detailed, their collective effect is essential for achieving a densely packed and stable solid-state structure.

Application of Crystal Engineering Principles in Directing Self-Assemblyresearchgate.netiucr.orgresearchgate.net

The structure of dimethylammonium oxalate is a clear example of the application of crystal engineering principles. windows.netuoc.gr Crystal engineering involves the rational design of solid-state structures by understanding and utilizing intermolecular interactions. nih.gov In this case, the predictable and robust nature of the hydrogen bonds between the amine cation and the oxalate anion serves as a reliable tool for directing the self-assembly process. researchgate.net

The formation of the crystal structure can be viewed as a hierarchical process. researchgate.net First, strong O—H⋯O and N—H⋯O hydrogen bonds direct the formation of primary structural motifs, such as the infinite anionic chains. researchgate.netiucr.org Subsequently, these primary motifs are assembled into more complex, higher-dimensional structures—the 2D bilayers—through weaker, yet directionally specific, secondary interactions. Carboxylic acids and their salts are of significant interest in crystal engineering due to their capacity to form diverse and predictable hydrogen-bonded networks, leading to a wide variety of supramolecular topologies. iucr.org

Table 2: Crystal Data and Structure Refinement

Click to view data
ParameterValue
Empirical formulaC₃H₇NO₄
Formula weight121.09
Crystal systemTriclinic
Space groupP-1
a (Å)5.6519 (3)
b (Å)7.5809 (4)
c (Å)10.3100 (6)
α (°)75.467 (2)
β (°)88.120 (2)
γ (°)69.487 (2)
Volume (ų)399.76 (4)
Z2
Temperature (K)100

Source: Data for dimethylammonium hydrogen oxalate hemi(oxalic acid), adapted from IUCr Journals. iucr.org

Spectroscopic Characterization Techniques

Vibrational Spectroscopy (FTIR and Raman)

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FTIR) and Raman techniques, is a powerful tool for identifying functional groups and probing the strength of intermolecular interactions within the compound. The formation of the dimethylammonium cation and the oxalate (B1200264) anion through proton transfer results in a spectrum that is distinct from its constituent neutral molecules. rsc.orgresearchgate.net

The vibrational spectrum of dimethylammonium oxalate is a composite of the modes from the dimethylammonium cation ((CH₃)₂NH₂⁺) and the oxalate anion (C₂O₄²⁻) or hydrogen oxalate anion (HC₂O₄⁻), depending on the specific crystalline form.

Dimethylammonium Cation Vibrations: The ((CH₃)₂NH₂⁺) cation exhibits characteristic vibrational modes. The N-H stretching vibrations are typically observed as broad bands in the region of 3000-3200 cm⁻¹, often overlapping with C-H stretching bands. mtak.hu The presence of strong hydrogen bonds significantly lowers the N-H stretching frequencies. mtak.hu The asymmetric and symmetric stretching vibrations of the C-H bonds in the methyl groups appear around 2960-3030 cm⁻¹. mtak.hu Bending vibrations, such as the NH₂ scissoring and CH₃ deformation modes, are found at lower wavenumbers, typically in the 1400-1600 cm⁻¹ range.

Oxalate Anion Vibrations: The oxalate anion's spectrum is sensitive to its symmetry, which can be either planar (D₂h symmetry) or nonplanar (D₂d symmetry). walisongo.ac.id In the solid state, interactions with the cation can enforce a planar structure with a center of inversion. walisongo.ac.id In such cases, the rule of mutual exclusion applies: vibrations that are Raman active are IR inactive, and vice versa. walisongo.ac.id

Key vibrational modes for the oxalate moiety include:

Asymmetric C=O stretching (νₐ(C=O)): This is typically a very strong band in the IR spectrum, found in the 1600-1650 cm⁻¹ region. frontiersin.org In some metal oxalates, this can extend up to 1513 cm⁻¹. researchgate.net

Symmetric C=O/C-C stretching (νₛ(C=O)/ν(C-C)): This mode is characteristically strong in the Raman spectrum, appearing around 1440-1490 cm⁻¹. walisongo.ac.idresearchgate.net

Symmetric C-O stretching and O-C=O bending (νₛ(C-O) + δ(O-C=O)): These modes are observed in the 800-950 cm⁻¹ range. researchgate.net

O-C=O bending and C-C stretching: These vibrations occur at lower frequencies, typically below 600 cm⁻¹. researchgate.net

A summary of typical vibrational assignments is presented in the table below.

Vibrational ModeTypical Wavenumber (cm⁻¹)IonSpectroscopy
N-H Stretching3000-3200 (broad)(CH₃)₂NH₂⁺IR, Raman
C-H Asymmetric/Symmetric Stretching2960-3030(CH₃)₂NH₂⁺IR, Raman
C=O Asymmetric Stretching1600-1650C₂O₄²⁻/HC₂O₄⁻IR
NH₂ Scissoring / CH₃ Deformation1400-1600(CH₃)₂NH₂⁺IR, Raman
C=O/C-C Symmetric Stretching1440-1490C₂O₄²⁻/HC₂O₄⁻Raman
C-O Stretching / O-C=O Bending800-950C₂O₄²⁻/HC₂O₄⁻IR, Raman

The defining characteristic of Oxalic acid--N-methylmethanamine (1:1) is the complete transfer of a proton from one of the carboxylic acid groups of oxalic acid to the nitrogen atom of dimethylamine (B145610). researchgate.net This event and the subsequent extensive hydrogen bonding network dominate the vibrational spectra.

The most direct spectroscopic evidence for proton transfer is the disappearance of the characteristic broad O-H stretching band of the carboxylic acid dimer (typically centered around 2500-3000 cm⁻¹) and the appearance of strong, broad N-H⁺ stretching bands of the ammonium (B1175870) cation. frontiersin.org These N-H⁺ bands are broadened due to the strong N-H···O hydrogen bonds between the dimethylammonium cation and the oxygen atoms of the oxalate anion. researchgate.netnih.gov

In crystal structures, the dimethylammonium cation can form bifurcated N-H···(O,O) hydrogen bonds with the oxalate anion. nih.gov The O-H stretching mode of the hydrogen oxalate anion (HC₂O₄⁻), if present, is also significantly affected by strong O-H···O hydrogen bonds, leading to broad absorption bands, often in the 2800-3200 cm⁻¹ range. kennesaw.edu The strong coupling between the high-frequency stretching modes (O-H, N-H) and lower-frequency bending motions within the hydrogen-bonded network contributes to the significant broadening of these spectral features. kennesaw.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of protons and carbon atoms within the compound.

In the ¹H NMR spectrum of dimethylammonium oxalate, two main types of protons are expected from the dimethylammonium cation: the protons of the two methyl groups (-CH₃) and the two protons on the nitrogen atom (-NH₂⁺).

-CH₃ Protons: Due to the symmetry of the cation, the six protons of the two methyl groups are chemically equivalent. They are expected to give rise to a single, sharp resonance. The electron-withdrawing effect of the adjacent positively charged nitrogen atom shifts this signal downfield compared to neutral dimethylamine. The predicted chemical shift is in the range of 2.5-3.0 ppm.

-NH₂⁺ Protons: The two protons attached to the nitrogen are also equivalent. These are exchangeable protons, and their chemical shift and peak shape are highly dependent on factors such as solvent, concentration, and temperature. acdlabs.com In a protic solvent like D₂O, these protons would rapidly exchange with deuterium, causing the signal to diminish or disappear entirely. In an aprotic solvent like DMSO-d₆, a broad singlet is expected, with a chemical shift that can vary significantly, typically in the range of 7-9 ppm, due to hydrogen bonding. acdlabs.com Coupling to the adjacent methyl protons is often not observed due to rapid exchange or quadrupole broadening by the ¹⁴N nucleus. acdlabs.com

The ¹³C NMR spectrum provides information on the carbon framework of the two ions.

Dimethylammonium Cation: The two methyl carbons in the dimethylammonium cation are equivalent due to symmetry and will produce a single resonance. The chemical shift is influenced by the attached nitrogen, typically appearing in the range of 35-40 ppm.

Oxalate Anion: The two carbons in the oxalate anion are also equivalent. These carbons are part of a carboxylate group (or carboxylic acid in the hydrogen oxalate form). Their chemical shift is significantly downfield due to the deshielding effect of the attached oxygen atoms. The resonance for the oxalate carbons is expected in the range of 160-170 ppm. spectrabase.com

NucleusGroupPredicted Chemical Shift (δ, ppm)MultiplicityNotes
¹H-CH₃ (in (CH₃)₂NH₂⁺)2.5 - 3.0Singlet6 equivalent protons
¹H-NH₂⁺ (in (CH₃)₂NH₂⁺)7.0 - 9.0 (in DMSO)Broad SingletExchangeable, position is variable
¹³C-CH₃ (in (CH₃)₂NH₂⁺)35 - 40Singlet2 equivalent carbons
¹³C-COO⁻ (in C₂O₄²⁻)160 - 170Singlet2 equivalent carbons

The spectroscopic data for dimethylammonium oxalate correlates well with its known solid-state structure. X-ray crystallography reveals that the compound exists as a network of dimethylammonium cations and hydrogen oxalate anions linked by an extensive system of hydrogen bonds. nih.gov

Solid-State vs. Solution: In the solid state, the specific arrangement of ions and the hydrogen bond network are fixed. This can lead to multiple distinct signals in solid-state NMR if crystallographically non-equivalent ions are present. The vibrational spectra (IR and Raman) in the solid state are sharp and well-defined, reflecting the ordered structure. In solution, the ions are solvated and more mobile. This leads to averaged NMR signals, as seen with the single peaks for the methyl and carboxylate carbons.

Hydrogen Bonding Effects: As established, the hydrogen bonding network is the dominant feature of the structure. researchgate.netnih.gov In vibrational spectra, this is seen in the significant broadening and shifting of the N-H⁺ stretching bands. mtak.hu In ¹H NMR, it dictates the downfield chemical shift of the -NH₂⁺ protons and contributes to their broadness in aprotic solvents.

Proton Transfer Confirmation: The presence of distinct signals for the dimethylammonium cation and the oxalate anion in both ¹H and ¹³C NMR, along with the characteristic N-H⁺ stretches in the IR, unequivocally confirms the acid-base reaction and the ionic nature of the compound, as opposed to a co-crystal of neutral molecules. This is consistent with theoretical studies showing that proton transfer from oxalic acid to dimethylamine is favorable. rsc.orgresearchgate.net

Electronic Spectroscopy (UV-Vis-NIR)

Electronic spectroscopy for Oxalic acid--N-methylmethanamine (1/1), a salt formed from oxalic acid and N-methylmethanamine (dimethylamine), is primarily concerned with the electronic transitions occurring within the oxalate anion, as the dimethylammonium cation does not exhibit significant absorption in the conventional UV-Vis-NIR range (200-1100 nm).

Determination of Absorption and Transparency Windows

While specific experimental spectra for Oxalic acid--N-methylmethanamine (1/1) are not extensively documented in publicly available literature, the absorption and transparency characteristics can be reliably inferred from the analysis of its constituent ions and closely related compounds. The compound in its solid or solvated state consists of the dimethylammonium cation, [(CH₃)₂NH₂]⁺, and the oxalate anion, [C₂O₄]²⁻.

The dimethylammonium cation is a saturated species containing only σ-bonds. The electronic transitions available to it are high-energy σ → σ* transitions, which occur in the far-ultraviolet region, well below the typical 200 nm starting wavelength of standard UV-Vis spectroscopy. Consequently, this cation is considered transparent in the UV-Vis-NIR spectrum.

The oxalate anion, therefore, acts as the principal chromophore (light-absorbing part) of the compound. Its absorption is concentrated in the ultraviolet region. Studies on the oxalate ion and its parent acid show distinct absorption bands in the UV range. For instance, quantitative analysis of the oxalate ion can be performed by measuring its absorbance at a wavelength of 214 nm. Other investigations involving oxalato-metal complexes have identified intense absorption bands around 298 nm, which are attributed to electronic transitions within the oxalate ligand.

Based on the analysis of similar organic oxalate salts, the compound is expected to possess a low UV cut-off wavelength. This means it absorbs UV light at shorter wavelengths and becomes transparent at longer wavelengths, extending throughout the entire visible and near-infrared (NIR) regions. This wide transparency window is a critical feature for materials intended for optical applications. researchgate.net

The table below summarizes the characteristic UV absorption data for the oxalate chromophore and related compounds, providing a basis for estimating the spectral properties of Oxalic acid--N-methylmethanamine (1/1).

Compound/IonReported λₘₐₓ (nm)RegionReference
Oxalate Ion214Ultraviolet researchgate.net
Oxalato Ligand298Ultraviolet
Glycine Oxalate269 (cut-off)Ultraviolet

This interactive table summarizes key absorption data for related oxalate species.

Correlation with Electronic Structure and Potential for Optical Applications

The UV absorption of Oxalic acid--N-methylmethanamine (1/1) is directly correlated with the electronic structure of the oxalate anion. The oxalate dianion features a conjugated system across the two carboxylate groups (O=C-C=O framework). The absorption bands observed in the UV region are attributed to n→π* and π→π* electronic transitions within this delocalized system.

The formation of the salt via proton transfer from oxalic acid to N-methylmethanamine results in the deprotonation of the carboxylic acid groups. This conversion to the oxalate dianion modifies the energy levels of the molecular orbitals involved in the electronic transitions compared to the neutral oxalic acid molecule, thereby influencing the precise wavelength and intensity of the absorption maxima.

The key spectroscopic feature of this compound—strong absorption in the UV region and a wide transparency window across the visible and NIR regions—is highly desirable for optical materials. A broad transparency range is a fundamental prerequisite for applications in nonlinear optics (NLO), where materials are used to alter the frequency of laser light. Organic salts, including various oxalates, have been a subject of interest in crystal engineering for NLO applications. researchgate.net The combination of a transparent cation with an anionic chromophore, held together by hydrogen bonds, can facilitate the formation of non-centrosymmetric crystal structures, which is a necessary condition for observing second-order NLO phenomena.

The electronic properties of Oxalic acid--N-methylmethanamine (1/1), characterized by its distinct absorption and transparency windows, indicate its potential as a candidate for further investigation in the field of optical materials science.

Computational and Theoretical Investigations

Quantum Chemical Calculation Methodologies

Quantum chemical calculations are fundamental to predicting the properties of the Oxalic acid--N-methylmethanamine (1/1) complex at the electronic level. These calculations are crucial for determining stable geometries, interaction energies, and thermodynamic characteristics.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems due to its favorable balance of computational cost and accuracy. rsc.orgarxiv.org For the Oxalic acid--N-methylmethanamine (1/1) complex, DFT is employed to perform geometry optimization, which involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy, and thus the most stable structure.

In a study on the interaction between oxalic acid and dimethylamine (B145610) (N-methylmethanamine), the M06-2X functional coupled with the 6-311+G(2d,p) basis set was used to investigate the most stable geometric structures of the molecular clusters. rsc.orgresearchgate.net Such calculations reveal critical details about the intermolecular interactions, such as the formation of hydrogen bonds between the acidic protons of oxalic acid and the nitrogen atom of N-methylmethanamine. frontiersin.org Analysis of the electronic structure provides insights into how charge is distributed and transferred between the two molecules upon complex formation. rsc.orgresearchgate.net

High-Level Ab Initio Methods (e.g., CCSD(T)-F12) for Energetic Refinement and Benchmarking

While DFT is efficient for geometry optimization, higher-level ab initio methods are often required for more accurate energy calculations. The "gold standard" in quantum chemistry is the Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)) method. The explicitly correlated CCSD(T)-F12 variant provides even faster convergence to the complete basis set limit, yielding highly accurate energies.

For the oxalic acid and dimethylamine system, the high-level, explicitly corrected CCSD(T)-F12/VDZ-F12 method has been utilized to benchmark the results obtained from various DFT functionals. rsc.orgresearchgate.net This benchmarking process is vital to validate the accuracy of the chosen DFT method. The procedure involves performing single-point energy calculations with the high-level method on the geometries previously optimized using DFT. This ensures that the thermodynamic data derived from the calculations are reliable. rsc.org

Thermodynamic Profiles of Complex Formation: Gibbs Free Energies and Enthalpies

Quantum chemical calculations are essential for determining the thermodynamic stability of the Oxalic acid--N-methylmethanamine (1/1) complex. Key thermodynamic parameters, including enthalpy (ΔH) and Gibbs free energy (ΔG) of formation, are calculated to predict whether the complex will form spontaneously. ustc.edu.cnnist.gov

The Gibbs free energy of formation for the interaction of oxalic acid with dimethylamine has been calculated, yielding a value of -4.16 kcal mol⁻¹. researchgate.net The negative value indicates a thermodynamically favorable interaction. Theoretical studies on clusters of oxalic acid and dimethylamine, with and without water molecules, have systematically calculated the Gibbs free energies to understand their stability under various atmospheric conditions. rsc.orgresearchgate.net These calculations show that factors like hydration can influence the thermodynamics of complex formation and even promote proton transfer between the acid and the amine. rsc.orgresearchgate.net

ParameterDescriptionSignificance in Complex Formation
Enthalpy of Formation (ΔH)The heat absorbed or released during the formation of the complex from its constituent molecules (oxalic acid and N-methylmethanamine).A negative ΔH (exothermic) indicates that the formation of bonds in the complex releases energy, contributing to its stability.
Gibbs Free Energy of Formation (ΔG)The energy associated with a chemical reaction that can be used to do work. It combines enthalpy and entropy (ΔG = ΔH - TΔS).A negative ΔG indicates that the formation of the complex is a spontaneous process under the given temperature and pressure.

Molecular Dynamics Simulations and Multi-Scale Modeling

While quantum mechanics describes the electronic structure of a single complex, molecular dynamics and multi-scale modeling are used to explore the behavior of these complexes over time and in larger systems.

Simulation of Intermolecular Interactions and Dynamics in Condensed Phases

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. nih.gov For the Oxalic acid--N-methylmethanamine (1/1) system, MD simulations can be used to model how the complex behaves in a condensed phase, such as in a solution or as part of an aerosol particle. nih.govelte.hu

These simulations can provide insights into the dynamics of hydrogen bonding, the conformational flexibility of the complex, and its interactions with surrounding solvent molecules. elte.hu For instance, Ab initio molecular dynamics simulations have been used to study related systems, showing that proton transfer events can be observed at different temperatures. researchgate.net Such simulations are valuable for understanding the role of these complexes in atmospheric processes, like new particle formation, where intermolecular interactions are key. researchgate.netrsc.org

Prediction of Structural Stability and Pressure-Induced Transformations

Computational modeling is also employed to predict the structural stability of the crystalline form of Oxalic acid--N-methylmethanamine (1/1). DFT calculations can be extended to solid-state systems to predict crystal structures and their behavior under external conditions like high pressure. This is particularly relevant for understanding the polymorphism and phase transitions of organic molecular salts. While specific studies on pressure-induced transformations for this exact complex are not detailed in the provided sources, the methodology is well-established for organic crystals, including oxalic acid itself. These theoretical predictions can guide experimental high-pressure studies to discover new solid phases with different physical properties.

Advanced Analysis of Proton Transfer Phenomena

Theoretical Elucidation of Protonation States and Pathways

Theoretical investigations into the 1:1 complex of oxalic acid and N-methylmethanamine (dimethylamine) have provided significant insights into the protonation states and the pathways of proton transfer. Computational studies, primarily employing density functional theory (DFT) methods such as M06-2X, benchmarked against high-level ab initio calculations like CCSD(T)-F12, have been instrumental in mapping the potential energy surface of the interacting system. nih.govresearchgate.netrsc.orgmdpi.com

In the anhydrous 1:1 cluster of oxalic acid and dimethylamine, the proton transfer from the carboxylic acid group of oxalic acid to the nitrogen atom of dimethylamine is a key point of investigation. The O-H bond length in a free oxalic acid monomer is approximately 0.973 Å. rsc.org Upon complexation with dimethylamine and in the presence of a single water molecule, this bond elongates significantly to about 1.424 Å, which is indicative of proton transfer having occurred, forming a dimethylammonium oxalate (B1200264) ion pair. rsc.org This demonstrates that even minimal hydration can facilitate the shift from a neutral hydrogen-bonded complex to an ionic pair.

Further theoretical studies on the related system of oxalic acid and methylamine (B109427) show that the formation of the 1:1 cluster is thermodynamically favorable, with a calculated exothermic binding energy. nih.gov For the (C₂H₂O₄)(CH₃NH₂) cluster, the formation is exothermic by 15.34 kcal mol⁻¹, with a Gibbs free energy of -7.52 kcal mol⁻¹ at room temperature, indicating a spontaneous process. nih.gov While this is for methylamine, it provides a reasonable estimate for the similar dimethylamine system. The proton transfer event leads to the formation of a strong N⁺-H···O⁻ hydrogen bond, stabilizing the resulting ion pair.

The pathway for this proton transfer is intrinsically linked to the molecular geometry and the presence of mediating molecules, such as water. In the absence of water, the direct transfer from the acid to the amine is possible, but the presence of water molecules can lower the energy barrier for this process, as will be discussed in the following section.

Quantification of the Role of Water Molecules in Proton Transfer Events

The presence of water molecules plays a crucial and quantifiable role in mediating the proton transfer from oxalic acid to N-methylmethanamine. Theoretical studies on hydrated clusters, specifically (C₂H₂O₄)(CH₃NHCH₃)(H₂O)n where n ranges from 0 to 4, have systematically elucidated the impact of hydration on the protonation state. nih.govresearchgate.netrsc.orgmdpi.com

Computational analyses demonstrate that hydration explicitly promotes proton transfer. nih.govresearchgate.netrsc.org In the anhydrous (n=0) 1:1 cluster, the proton may not fully transfer, or the system may exist in equilibrium between the neutral and ionic forms. However, the addition of even a single water molecule (n=1) significantly stabilizes the ion pair state, (CH₃)₂NH₂⁺·C₂HO₄⁻. rsc.org Studies on monohydrated clusters of oxalic acid and dimethylamine revealed that in most isomeric forms, proton transfer from the acid to the amine is observed. rsc.org

With an increasing number of water molecules, the proton transfer becomes even more favorable. For instance, in clusters with two water molecules, proton transfer is observed in all stable isomers. nih.gov The water molecules actively participate in the proton transfer mechanism by forming a "water wire" or a hydrogen-bonded bridge, which lowers the activation energy barrier for the proton to shuttle from the oxalic acid's hydroxyl group to the dimethylamine's nitrogen atom. These water molecules then further stabilize the resulting dimethylammonium and oxalate ions by forming a network of hydrogen bonds around them. nih.gov

The effect of hydration on the proton transfer can be summarized in the following table, based on findings from computational studies. nih.govresearchgate.netrsc.org

Number of Water Molecules (n)Observation on Proton Transfer in (C₂H₂O₄)(CH₃NHCH₃)(H₂O)n Clusters
0Proton transfer is less favorable compared to hydrated clusters.
1Proton transfer is observed in most stable isomers, indicating significant promotion by a single water molecule.
2Proton transfer is present in all identified stable isomers, with the resulting ion pair stabilized by water.
3-4The hydrogen bond network becomes more extensive, further stabilizing the ionic state.

This cooperative effect of water highlights its essential role as a catalyst and a stabilizing agent in the proton transfer dynamics between oxalic acid and N-methylmethanamine. mdpi.com

Computational Analysis of Non-Covalent Interactions

Quantification of Hydrogen Bond Strengths and Interaction Energies

The stability of the oxalic acid--N-methylmethanamine (1/1) complex is largely governed by non-covalent interactions, primarily strong hydrogen bonds. The quantification of the strength of these interactions is achieved through high-level quantum chemical calculations. The interaction energy is typically calculated as the difference between the energy of the complex and the sum of the energies of the individual, isolated monomer units (oxalic acid and N-methylmethanamine).

For the related system of oxalic acid and methylamine, the 1:1 cluster formation is characterized by an exothermicity of 15.34 kcal mol⁻¹. nih.gov This value provides a strong indication of the significant stabilization gained upon the formation of hydrogen bonds between the two molecules. In the proton-transferred state, the dominant interaction is the ionic hydrogen bond between the newly formed dimethylammonium cation (R₂NH₂⁺) and the oxalate anion (R'COO⁻). This N⁺-H···O⁻ interaction is significantly stronger than a neutral O-H···N hydrogen bond.

The following table summarizes the key hydrogen bonds present in the complex before and after proton transfer.

Interaction TypeDonorAcceptorDescription
Neutral ComplexO-H (Oxalic Acid)N (N-methylmethanamine)A standard, strong hydrogen bond.
Ion Pair ComplexN⁺-H (Dimethylammonium)O⁻ (Oxalate)A very strong ionic hydrogen bond, which is the primary stabilizing interaction after proton transfer.
Ion Pair ComplexC-H (N-methylmethanamine)O (Oxalate)Weaker C-H···O hydrogen bonds may also contribute to the overall stability.

Utilization of Quantum Chemical Descriptors for Molecular Interaction Characterization

To gain a deeper and more quantitative understanding of the non-covalent interactions within the oxalic acid--N-methylmethanamine (1/1) complex, various quantum chemical descriptors are employed. Methodologies such as the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis are particularly powerful in this regard. frontiersin.org

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis examines the topology of the electron density (ρ) to characterize chemical bonding. frontiersin.org For non-covalent interactions, the presence of a bond path between two atoms and a corresponding bond critical point (BCP) is indicative of an interaction. Several topological parameters at the BCP are used to quantify the nature and strength of the hydrogen bonds:

Electron density (ρ(r)) : The magnitude of ρ(r) at the BCP correlates with the strength of the bond. Higher values suggest a stronger interaction.

Laplacian of the electron density (∇²ρ(r)) : The sign of the Laplacian indicates the nature of the interaction. For closed-shell interactions like hydrogen bonds, ∇²ρ(r) is typically positive, signifying a depletion of charge at the BCP.

Total energy density (H(r)) : The sign of H(r) can help distinguish between purely non-covalent interactions (H(r) > 0) and those with some degree of covalent character (H(r) < 0). For strong hydrogen bonds, H(r) is often slightly negative.

The table below outlines the expected QTAIM parameters for the primary hydrogen bond in the complex.

QTAIM DescriptorExpected Value/Sign for N⁺-H···O⁻Interpretation
Electron Density (ρ(r))Relatively high for a non-covalent bondIndicates a strong hydrogen bond.
Laplacian (∇²ρ(r))PositiveCharacteristic of a closed-shell interaction.
Total Energy Density (H(r))NegativeSuggests partial covalent character in the strong ionic hydrogen bond.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge transfer and orbital interactions that contribute to the stabilization of the complex. A key aspect of NBO analysis is the second-order perturbation theory analysis of the Fock matrix, which quantifies the stabilization energy (E(2)) associated with donor-acceptor orbital interactions.

For the hydrogen bond in the oxalic acid--N-methylmethanamine complex, the primary NBO interaction would be the donation of electron density from a lone pair orbital (LP) of an oxygen atom on the oxalate to the antibonding σ* orbital of the N-H bond in the dimethylammonium cation. A large E(2) value for the LP(O) → σ*(N-H) interaction would quantitatively confirm the strength of this hydrogen bond and the importance of charge delocalization in stabilizing the complex.

Advanced Research Applications and Future Directions

Investigation in Atmospheric New Particle Formation (NPF)

The formation of new atmospheric particles is a critical process influencing climate and air quality. Oxalic acid and dimethylamine (B145610) (DMA), both prevalent in the atmosphere, are key precursors in this phenomenon. Their interaction leads to the formation of stable molecular clusters that can grow into larger aerosol particles.

Theoretical studies have elucidated the mechanisms by which oxalic acid and dimethylamine interact with other key atmospheric molecules, such as sulfuric acid (SA) and water (H₂O), to form stable clusters. nih.govrsc.org The formation of these multi-component clusters is driven by thermodynamics, primarily through strong hydrogen bonding and proton transfer interactions. nih.govrsc.org

In the sulfuric acid–dimethylamine–oxalic acid–water system, proton transfer is a crucial stabilizing interaction. nih.gov Sulfuric acid typically acts as the proton donor, while dimethylamine serves as the acceptor, leading to the formation of a [HSO₄]⁻[(CH₃)₂NH₂]⁺ ion pair. nih.gov This acid-base reaction significantly stabilizes the initial clusters. nih.gov The presence of oxalic acid further enhances the stability of these clusters. The initial formation of a sulfuric acid-oxalic acid (SA·OA) nucleus has a significant effect on stabilizing DMA and initiating these acid-base reactions. nih.gov

Water vapor also plays a role, although studies suggest that un-hydrated or minimally hydrated clusters can be dominant during the initial formation stages. nih.govrsc.org For instance, in clusters of (SA)·(DMA)·(OA)·(H₂O)n, the un-hydrated cluster (n=0) plays a dominant role, with the proportion of monohydrate clusters increasing with relative humidity. nih.gov The addition of a single water molecule to the SA·DMA·OA cluster is thermodynamically favorable, but subsequent additions of water are less so. rsc.org

The interaction between just oxalic acid and amines like methylamine (B109427) (a close analogue to dimethylamine) has also been shown to form stable clusters, indicating that these species can participate in new particle formation even without sulfuric acid. nih.gov

Table 1: Gibbs Free Energy Changes (ΔG) for Cluster Formation Reactions at 298.15 K Data sourced from theoretical calculations at the DF-LMP2-F12/VDZ-F12//M06-2x/6-311+G(2d,p) level of theory. rsc.org

ReactionΔG (kcal/mol)
SA + DMA + OA ⇔ SA·DMA·OA-19.83
SA + DMA + OA + H₂O ⇔ SA·DMA·OA·H₂O-21.30
SA·DMA·OA + H₂O ⇔ SA·DMA·OA·H₂O-1.47
2SA + DMA + OA ⇔ SA₂·DMA·OA-29.85
2SA + DMA + OA + H₂O ⇔ SA₂·DMA·OA·H₂O-29.44

A key finding in atmospheric chemistry is the synergistic effect observed in multi-component systems, where the combined presence of several precursor vapors enhances nucleation rates far more than the sum of their individual contributions. Oxalic acid has been shown to synergistically promote the formation of clusters in the sulfuric acid–dimethylamine–water system. nih.govrsc.org This synergy arises from the formation of a complex and highly stable network of hydrogen bonds between the different components, which lowers the energy barrier for nucleation.

The presence of a mixture of bases, such as ammonia (B1221849) and dimethylamine, can also lead to a strong synergistic effect in sulfuric acid-driven nucleation. copernicus.org This concept of base synergy highlights the complexity of atmospheric nucleation, suggesting that the interplay between various acids and bases, including oxalic acid and dimethylamine, is crucial. copernicus.org While oxalic acid enhances the SA-DMA system, it can have an inhibitory effect when more sulfuric acid molecules are added to the cluster. nih.govrsc.org This indicates a complex dependency on the specific molecular composition and concentrations of precursors.

Studies on analogous systems, such as methanesulfonic acid (MSA), methylamine, and various organic acids, also support the idea that organic acids can enhance particle formation, further underscoring the potential for synergistic interactions. copernicus.org The specific geometry and interaction patterns within these multi-component clusters are critical, often being more important than the intrinsic acid or base strength of the individual molecules. rsc.org

The stability of newly formed molecular clusters is determined by the balance between their formation rate (collision of precursor molecules) and their decay rate (evaporation of molecules from the cluster). Theoretical quantum chemical calculations are essential for predicting these evaporation rates, which are difficult to measure experimentally. researchgate.net

The evaporation rate is inversely related to the thermodynamic stability of the cluster; more stable clusters have lower evaporation rates. The Gibbs free energies of formation (ΔG), calculated for various clusters containing oxalic acid, dimethylamine, sulfuric acid, and water, provide the basis for determining these rates. nih.govrsc.org A more negative ΔG indicates a more stable cluster and consequently, a lower evaporation rate.

For example, the evaporation rates of oxalic acid, dimethylamine, and water molecules have been theoretically investigated for clusters such as (C₂H₂O₄)(CH₃NHCH₃)(H₂O)n. researchgate.net These calculations help to understand how the composition and hydration level of a cluster affect its likelihood of survival and growth in the atmosphere. By understanding these fundamental properties, atmospheric models can more accurately predict the rates of new particle formation under various environmental conditions.

Design of Novel Materials via Supramolecular Assembly

Supramolecular chemistry, which focuses on non-covalent interactions, offers a powerful approach to designing novel materials with specific, predictable properties. The strong and directional hydrogen bonding capabilities of the oxalic acid-dimethylamine system make it an interesting candidate for constructing complex, ordered structures.

The principle of self-assembly, guided by interactions like hydrogen bonding in the oxalic acid-dimethylamine salt, can be harnessed to create tailored supramolecular architectures. By modifying the chemical environment or introducing other molecular components, it is possible to direct the assembly process to form specific structures, such as layers, porous networks, or co-crystals.

While specific research on tailoring supramolecular structures from solely oxalic acid and dimethylamine is emerging, the principles are well-established in related systems. For instance, lanthanide oxalates are known to form layered honeycomb coordination polymers. acs.org These layers are held together by hydrogen bonds, and they can be separated (exfoliated) into single-layered nanosheets, demonstrating how weak interactions can be used to build functional two-dimensional materials. acs.org The rational design of such assemblies allows for the creation of materials with controlled porosity, catalytic activity, or specific electronic and optical properties. rsc.org

Nonlinear optical (NLO) materials are crucial for technologies like optical communications, data storage, and laser applications. Organic salts and co-crystals are a promising class of NLO materials due to their potential for high optical nonlinearities and ease of synthesis. The charge-transfer character often present in acid-base complexes, such as those formed between an amino acid and oxalic acid, is a key feature for NLO activity.

An excellent analogue is L-alaninium oxalate (B1200264), a charge-transfer complex crystal formed from L-alanine and oxalic acid. photonics.pl This material has been synthesized and shown to exhibit third-order nonlinear optical properties, including reverse saturable absorption and negative nonlinear refraction. photonics.pl Such studies demonstrate that the oxalate group, when combined with a suitable protonated amine, can form crystalline structures with significant NLO responses. photonics.plresearchgate.net The exploration of rare earth oxalates as promising optical materials further highlights the versatility of the oxalate component in designing materials with specific light-matter interactions. taylorfrancis.com These examples suggest that crystals of oxalic acid-dimethylamine could similarly be investigated for potential NLO properties.

Role as a Building Block or Intermediate in Complex Organic Synthesis

The bifunctional nature of Oxalic acid--N-methylmethanamine (1/1), possessing both a protonated amine and an oxalate moiety, makes it a valuable precursor and intermediate in the synthesis of more elaborate molecular architectures.

Strategic Utilization in the Construction of Advanced Organic Molecules

Oxalic acid and its derivatives are fundamental building blocks in organic synthesis, valued for their role in producing a variety of high-value products. The oxalate unit, with its two adjacent carboxylic acid functionalities, can be strategically employed to introduce specific structural features into target molecules. While Oxalic acid--N-methylmethanamine (1/1) itself is not directly cited in multistep total synthesis of natural products, its components—the oxalate anion and the dimethylammonium cation—serve important functions.

The primary utility of this compound lies in its capacity to act as a soluble and often crystalline source of the oxalate dianion. This is particularly useful in non-aqueous or mixed-solvent systems where precise control over the introduction of the oxalate moiety is required. The dimethylammonium counter-ion can also play a role in directing the crystal packing of intermediates through hydrogen bonding, potentially influencing the stereochemical outcome of solid-state reactions.

In the broader context of synthetic chemistry, oxalate half-esters and their derivatives are recognized as some of the smallest, yet highly significant, building blocks for a wide array of important compounds, including pharmaceuticals and natural products. The distinct reactivity of the two functional groups within the oxalate structure allows for sequential chemical transformations, making it a versatile tool in the synthetic chemist's arsenal.

Indirect Relevance to Catalysis in Amide Formation and Related Reactions

While not a direct catalyst itself, Oxalic acid--N-methylmethanamine (1/1) holds indirect relevance in catalytic processes, particularly in the formation of amide bonds. This relevance stems from the activity of its oxalic acid component, which can be liberated in solution. Anhydrous oxalic acid has been demonstrated to be an effective mediator for the one-pot conversion of ketones to amides in the presence of hydroxylamine (B1172632) hydrochloride. This method is applicable to a range of aromatic and aliphatic ketones, affording the corresponding amide products in high yields.

Furthermore, oxalic acid is a known efficient reagent for promoting the Beckmann rearrangement. This classic organic reaction transforms ketoximes into the corresponding secondary amides through a stereospecific migration of the group anti-periplanar to the hydroxyl group. The reaction proceeds upon heating, and the byproducts are gaseous carbon monoxide and carbon dioxide, which simplifies the purification of the desired amide.

The role of Oxalic acid--N-methylmethanamine (1/1) in these contexts is that of a convenient and solid precursor to the active oxalic acid. Its salt form can offer advantages in terms of handling, stability, and solubility compared to anhydrous oxalic acid.

Advanced Thermodynamic Modeling of Oxalic Acid Complexation with Metal Ions

The oxalate anion is a well-known chelating agent, capable of forming stable complexes with a wide variety of metal ions. Understanding the thermodynamics of these complexation reactions is crucial in fields ranging from environmental chemistry and geochemistry to materials science and coordination chemistry. Advanced computational and experimental techniques are employed to model these interactions with high precision.

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the structures and thermodynamic properties of solvated metal-oxalate complexes. For instance, DFT calculations have been used to study the complexes of hydrated aluminum ions (Al³⁺) with oxalic acid and its corresponding anions. These studies compute the reaction energies for the stepwise replacement of water molecules in the aluminum-hexaaquo complex by oxalate ligands. Such theoretical analyses reveal that the formation of monodentate aluminum-oxalate complexes is primarily an energy-driven process, whereas the formation of the more stable bidentate (chelated) complexes is substantially entropy-driven.

Experimentally, the thermodynamic parameters of metal-oxalate complexation are determined through various techniques, including spectrophotometry, potentiometric titrations, and calorimetry. These methods allow for the precise determination of stability constants (β) and thermodynamic quantities such as enthalpy (ΔH) and entropy (ΔS) of complex formation.

For example, the complexation of trivalent actinides and lanthanides with the oxalate ion has been extensively studied to develop thermodynamic models valid over a wide range of ionic strengths. The Pitzer model is often employed to accurately describe the behavior of these systems in concentrated electrolyte solutions, which is critical for applications such as the management of nuclear waste.

The table below presents a selection of thermodynamic data for the complexation of various metal ions with oxalate, illustrating the stability and nature of these interactions.

Metal IonComplexLog βΔH (kJ mol⁻¹)ΔS (J K⁻¹ mol⁻¹)Method
Pd²⁺[Pd(ox)]9.04 ± 0.06-33 ± 3-48 ± 11Spectrophotometry
Pd²⁺[Pd(ox)₂]²⁻13.1 ± 0.3--Spectrophotometry
Am³⁺[Am(ox)]⁺6.30 ± 0.06--Pitzer Modeling
Am³⁺[Am(ox)₂]⁻10.84 ± 0.06--Pitzer Modeling
Cm³⁺[Cm(ox)]⁺6.72 ± 0.08--Pitzer Modeling
Cm³⁺[Cm(ox)₂]⁻11.05 ± 0.09--Pitzer Modeling
Eu³⁺[Eu(ox)]⁺6.67 ± 0.08--Pitzer Modeling
Eu³⁺[Eu(ox)₂]⁻11.15 ± 0.09--Pitzer Modeling

This table is interactive. Users can sort the data by clicking on the column headers.

These advanced thermodynamic models and the precise data they generate are essential for predicting the speciation and mobility of metal ions in various chemical environments, from biological systems to industrial processes.

Q & A

Basic: How to prepare oxalic acid as a primary standard for titration studies?

Methodological Answer:
Oxalic acid dihydrate (C₂H₂O₄·2H₂O) is commonly used as a primary standard due to its high purity and stability. To prepare a standardized solution:

  • Accurately weigh the required mass using a calibrated balance (e.g., 6.3 g for 0.1 M solution in 1 L).
  • Dissolve in distilled water, ensuring complete dissolution via stirring.
  • Transfer to a volumetric flask and dilute to the mark. Validate purity via titration against potassium permanganate (KMnO₄) under acidic, heated conditions, using the absence of a pink endpoint to confirm stoichiometric equivalence .
  • Safety Note: Handle with gloves due to toxicity; avoid inhalation or contact with skin .

Basic: What experimental design is recommended for quantifying oxalic acid in complex matrices like biological fluids?

Methodological Answer:
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for high sensitivity and specificity:

  • Sample Preparation: Acidify urine or plasma with HCl to stabilize oxalic acid. Use solid-phase extraction (SPE) to remove interferents.
  • Calibration: Employ deuterated oxalic acid (d₂-oxalic acid) as an internal standard to correct for matrix effects.
  • Validation: Assess linearity (0.1–50 µM), limit of detection (LOD < 0.05 µM), and recovery rates (85–115%). Normalize urinary concentrations to creatinine to account for renal function variability .

Advanced: How to optimize oxalic acid biosynthesis in Sclerotium rolfsii using statistical modeling?

Methodological Answer:
A Central Composite Design (CCD) with response surface methodology (RSM) is effective:

  • Factors: Test pH (4–10), temperature (20–40°C), and substrate concentration (e.g., glucose, 10–50 g/L).
  • Modeling: Use Minitab or similar software to fit a quadratic equation:
    Ŷ = β₀ + Σβᵢxᵢ + Σβᵢᵢxᵢ² + Σβᵢⱼxᵢxⱼ, where Ŷ is oxalic acid yield.
  • Validation: ANOVA with p < 0.05 to identify significant factors. For S. rolfsii, optimal conditions are pH 7.0, 28°C, and 30 g/L glucose, yielding ~15 g/L oxalic acid .

Advanced: What mechanisms govern hematite dissolution in oxalic-sulfuric acid mixtures, and how can kinetics be modeled?

Methodological Answer:
Hematite (Fe₂O₃) dissolution involves ligand-promoted and reductive pathways:

  • Ligand Effect: Oxalate forms soluble Fe(III)-oxalate complexes (e.g., [Fe(C₂O₄)₃]³⁻), enhancing solubility.
  • Reductive Dissolution: At low pH (<3), oxalic acid reduces Fe³⁺ to Fe²⁺, accelerating dissolution.
  • Kinetic Model: Apply the shrinking-core model with rate constants derived from Arrhenius plots. For 0.5 M H₂SO₄ + 0.1 M oxalic acid at 70°C, the rate constant (k) is ~1.2 × 10⁻³ min⁻¹ .

Advanced: How to resolve data discrepancies in iron solubility studies involving oxalic-nitric acid systems?

Methodological Answer:
Contradictions in solubility data (e.g., outlier at 4 wt.% oxalic acid + 0.5 M HNO₃ ) require:

  • Replication: Repeat experiments under identical conditions (pH, temperature, ionic strength).
  • Analytical Cross-Check: Compare ICP-ES (inductively coupled plasma emission spectroscopy) with UV-Vis or titration to validate iron concentrations.
  • Outlier Analysis: Use Grubbs’ test to statistically identify anomalies. If confirmed, investigate factors like incomplete mixing or unaccounted side reactions (e.g., precipitation of Fe(OH)₃) .

Advanced: How does ionic strength influence oxalic acid’s efficacy in dissolving iron oxides in waste tank simulations?

Methodological Answer:
High ionic strength (e.g., 0.5 M NaNO₃) can reduce oxalic acid’s solubility via the “salting-out” effect:

  • Experimental Design: Conduct solubility tests with/without NaNO₃ at fixed pH (1–3) and oxalic acid concentrations (1–8 wt.%).
  • Data Interpretation: At 1 wt.% oxalic acid + 0.5 M HNO₃, residual solids decrease to 0.3 g, but iron solubility remains consistent (~0.45 M) despite ionic strength. This suggests oxalate’s complexation capacity outweighs ionic effects .

Advanced: What statistical approaches are suitable for optimizing oxalic acid pretreatment of lignocellulosic biomass?

Methodological Answer:
The Box-Behnken Design (BBD) in RSM is ideal for multi-variable optimization:

  • Variables: Acid concentration (1–5%), time (15–45 min), and solid/liquid ratio (1:10–1:20).
  • Response: Reducing sugar yield. For sugarcane bagasse, maximum yield (83 mg/L) occurs at 5% oxalic acid, 45 min, and 1:20 ratio.
  • Sensitivity Analysis: Pareto charts reveal acid concentration has the highest standardized effect (+12.3) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.